

X-ray Crystal Structure Determination of 7-Iodo-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: **7-Iodo-1H-indazole**

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Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the X-ray crystal structure determination of **7-Iodo-1H-indazole**. While a definitive crystal structure for **7-Iodo-1H-indazole** is not publicly available in crystallographic databases as of the date of this publication, this document outlines the necessary experimental protocols for its synthesis and crystallization, along with a generalized, robust workflow for its single-crystal X-ray diffraction analysis. To illustrate the expected crystallographic outcomes, data from the closely related compound, 4-iodo-1H-pyrazole, is presented. This guide is intended to serve as a detailed resource for researchers in structural biology and medicinal chemistry, facilitating the structural elucidation of this and similar heterocyclic compounds.

Introduction

7-Iodo-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug development. The indazole scaffold is a core component of numerous pharmacologically active compounds. The introduction of an iodine atom at the 7-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile building block for the synthesis of novel therapeutic agents.

The precise three-dimensional arrangement of atoms within a molecule, which can be definitively determined by single-crystal X-ray crystallography, is fundamental to understanding

its structure-activity relationships (SAR), guiding lead optimization, and facilitating rational drug design. This guide details the necessary steps to achieve this for **7-Iodo-1H-indazole**.

Experimental Protocols

Synthesis of 7-Iodo-1H-indazole

A reported synthesis of **7-iodo-1H-indazole** proceeds via a multi-step route starting from 7-nitro-1H-indazole. The general protocol is as follows:

- Reduction of 7-nitro-1H-indazole: 7-nitro-1H-indazole is reduced to 7-amino-1H-indazole. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
- Diazotization of 7-amino-1H-indazole: The resulting 7-amino-1H-indazole is then diazotized using a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid or sulfuric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.
- Iodination: The diazonium salt is subsequently treated with a solution of potassium iodide. The diazonium group is replaced by an iodine atom, yielding **7-Iodo-1H-indazole**.
- Purification and Crystallization: The crude product is purified by a suitable method, such as column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes), to yield single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction: A Generalized Workflow

The determination of the crystal structure of **7-Iodo-1H-indazole** would follow a standard procedure for small molecule crystallography.

- Crystal Selection and Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions, free of cracks and defects) is selected under a microscope.^[1] The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.^[2]
- Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-170 K) within the X-ray diffractometer.^[3] X-ray diffraction data is collected using monochromatic

X-rays (e.g., Mo K α or Cu K α radiation). A series of diffraction images are recorded as the crystal is rotated.[2]

- Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This step involves integration of the diffraction spots and correction for various experimental factors such as absorption.
- Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. An initial model of the molecule is built into this map. The atomic positions and displacement parameters are then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.[3][4][5][6]

Data Presentation: An Illustrative Example

As the crystallographic data for **7-iodo-1H-indazole** is not available, the data for a structurally related compound, 4-iodo-1H-pyrazole (CCDC deposition number: 2271964), is presented below for illustrative purposes.[7]

Crystal Data and Structure Refinement for 4-iodo-1H-pyrazole[7]

Parameter	Value
Empirical formula	C ₃ H ₃ IN ₂
Formula weight	193.97
Temperature	172 K
Wavelength	0.71073 Å
Crystal system	Orthorhombic
Space group	Cmme
Unit cell dimensions	
a	6.9383(6) Å
b	5.5231(5) Å
c	13.077(2) Å
α	90°
β	90°
γ	90°
Volume	501.13(8) Å ³
Z	4
Density (calculated)	2.571 Mg/m ³
Absorption coefficient	6.23 mm ⁻¹
F(000)	352
Data collection	
Theta range for data collection	3.1 to 31.1°
Index ranges	-10<=h<=9, -8<=k<=8, -19<=l<=19
Reflections collected	5294
Independent reflections	483 [R(int) = 0.039]

Refinement

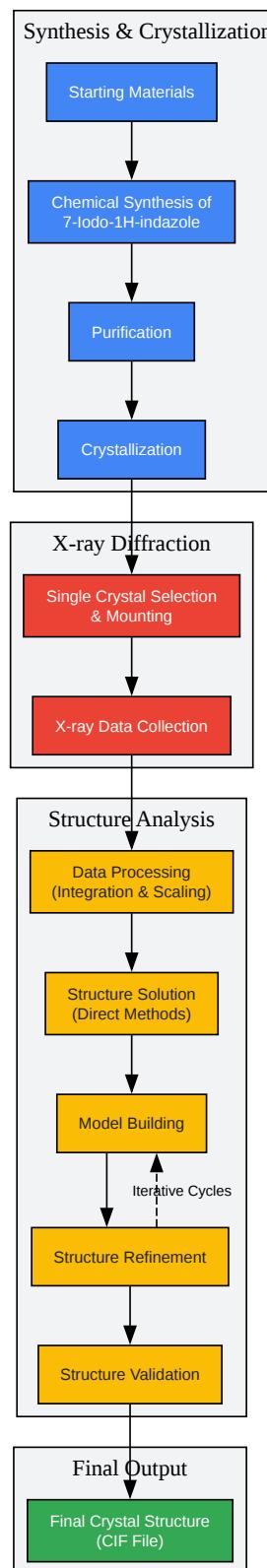
Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	483 / 0 / 25
Goodness-of-fit on F^2	1.14
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.015, wR_2 = 0.034$
R indices (all data)	$R_1 = 0.016, wR_2 = 0.035$
Largest diff. peak and hole	0.67 and -0.62 e. \AA^{-3}

Atomic Coordinates and Equivalent Isotropic Displacement Parameters for 4-**iodo-1H-pyrazole**[7]

Atom	x	y	z	$U(\text{eq}) [\text{\AA}^2]$
I(1)	0.2500	0.2500	0.3801(1)	0.021(1)
N(1)	0.2500	0.7500	0.1856(1)	0.019(1)
C(1)	0.2500	0.5000	0.2234(1)	0.017(1)
C(2)	0.2500	0.5000	0.3321(1)	0.018(1)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, such as that of **7-*Iodo-1H-indazole***.



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General workflow for X-ray crystal structure determination.

Conclusion

This technical guide has outlined the essential steps for the synthesis and X-ray crystal structure determination of **7-*Iodo-1H-indazole***. While the specific crystallographic data for this compound is not yet publicly available, the provided protocols and the illustrative data from a related molecule offer a clear and comprehensive roadmap for researchers. The successful elucidation of the crystal structure of **7-*Iodo-1H-indazole*** will be invaluable for advancing drug discovery efforts that utilize this versatile chemical scaffold.

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